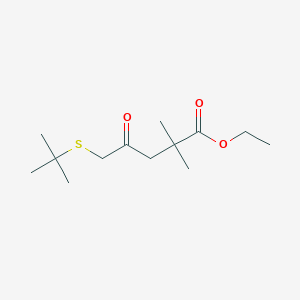
Ethyl 5-(tert-butylthio)-2,2-dimethyl-4-oxopentanoate
Overview
Description
Ethyl 5-(tert-butylthio)-2,2-dimethyl-4-oxopentanoate is a chemical compound with the molecular formula C13H24O3S . It has a molecular weight of 260.4 .
Molecular Structure Analysis
The molecule contains a total of 40 bonds. There are 16 non-H bonds, 2 multiple bonds, 8 rotatable bonds, 2 double bonds, 1 ester (aliphatic), 1 ketone (aliphatic), and 1 sulfide .Scientific Research Applications
Synthesis of Heterocyclic Molecules
Specific Scientific Field
Organic Chemistry, Medicinal Chemistry, and Synthetic Chemistry
Summary
Tetronic acid, represented by Ethyl 5-(tert-butylthio)-2,2-dimethyl-4-oxopentanoate , serves as a versatile synthon in the synthesis of heterocyclic compounds. Researchers have extensively investigated this compound due to its crucial role in creating heterocycles, which are essential in both pharmaceutical and biological contexts. Heterocyclic frameworks containing nitrogen and oxygen atoms are abundant in natural compounds and exhibit significant biological and pharmaceutical activities .
Results and Outcomes
The outcomes of these syntheses vary depending on the specific heterocyclic framework targeted. Researchers have successfully prepared a variety of heterocyclic molecules using tetronic acid as a precursor. Quantitative data, such as yields and purity, can be obtained through rigorous characterization methods. These synthesized heterocycles may find applications in drug discovery, materials science, and other fields .
Optical Properties of Heterocyclic Aldehydes
Specific Scientific Field
Materials Chemistry, Supramolecular Chemistry
Summary
Heterocyclic aldehydes derived from tetronic acid exhibit diverse optical properties. Their reactivity allows for the creation of more complex compounds. Researchers explore these aldehydes for applications in medicinal chemistry, materials science, and supramolecular systems. The design of molecular recognition systems often involves these versatile molecules .
Experimental Procedures
Results and Outcomes
The outcomes include insights into the optical properties of these aldehydes, which can guide their application in various fields. Researchers aim to tailor their properties for specific uses, such as designing fluorescent dyes or functional materials .
Building Blocks for Functional Materials
Specific Scientific Field
Materials Chemistry, Organic Synthesis
Summary
Tetronic acid derivatives, including Ethyl 5-(tert-butylthio)-2,2-dimethyl-4-oxopentanoate , serve as building blocks for functional materials. Notably, benzo[1,2-d;4,5-d′]bis[1,3]dithioles, which are important in fluorescent dyes, conjugated polymers, and stable radicals, can be synthesized using tert-butyl aryl sulfides. These materials find applications in optoelectronics and other areas .
Experimental Procedures
Results and Outcomes
Researchers obtain functional materials with tailored properties, contributing to advancements in materials science and technology .
Safety And Hazards
properties
IUPAC Name |
ethyl 5-tert-butylsulfanyl-2,2-dimethyl-4-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O3S/c1-7-16-11(15)13(5,6)8-10(14)9-17-12(2,3)4/h7-9H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOLZUPPVNMMVAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)CC(=O)CSC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70393810 | |
| Record name | Ethyl 5-(tert-butylsulfanyl)-2,2-dimethyl-4-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(tert-butylthio)-2,2-dimethyl-4-oxopentanoate | |
CAS RN |
136558-13-9 | |
| Record name | Ethyl 5-(tert-butylsulfanyl)-2,2-dimethyl-4-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

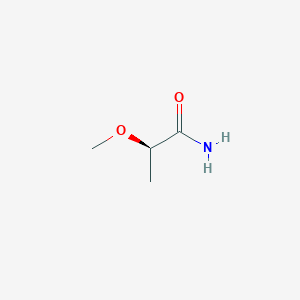

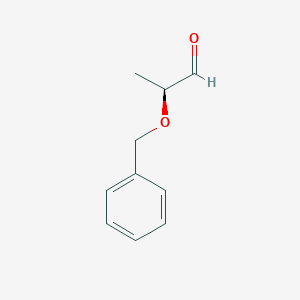
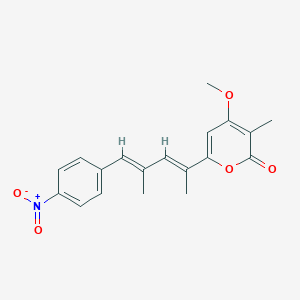
![Potassium;1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[5-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole-5-sulfonate](/img/structure/B16052.png)
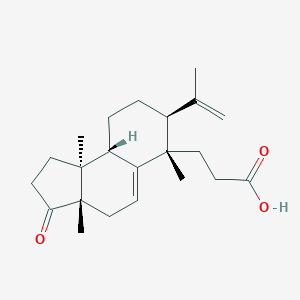
![trans-(E)-1-Bromo-2-[4-[2-(dimethylamino)ethoxy]phenyl]-1,2-diphenylethene](/img/structure/B16058.png)
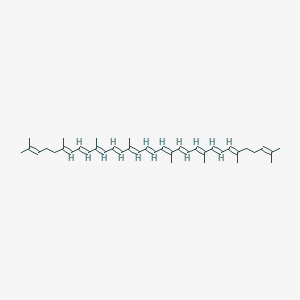
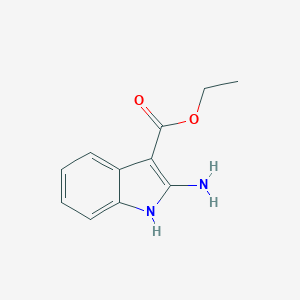
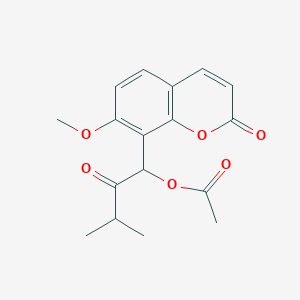
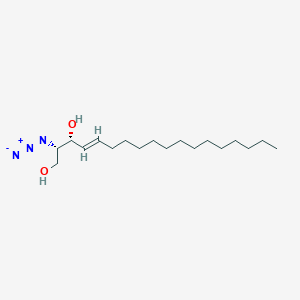
![[(3R,4S)-4-Amino-3-carboxy-2,2,6,6-tetramethylpiperidin-1-yl]oxidanyl](/img/structure/B16079.png)
![(-)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin-3-one](/img/structure/B16087.png)
![N-[(1S,2S)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]propanamide](/img/structure/B16092.png)